REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(O)(=O)C.[CH:19](N)=[NH:20].C(N)=O.[OH-].[Na+]>C(O)C>[C:11]([C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[N:1]=[CH:19][NH:20][C:4]2=[O:5])([CH3:14])([CH3:13])[CH3:12] |f:1.2,4.5|
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Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1C(C)(C)C
|
Name
|
|
Quantity
|
31.4 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
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Type
|
CUSTOM
|
Details
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is stirred at 160° C. for 12 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to 60° C.
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Type
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ADDITION
|
Details
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is added dropwise
|
Type
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FILTRATION
|
Details
|
the mixture is filtered through a P4 frit
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Type
|
CUSTOM
|
Details
|
to remove polymeric material
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Type
|
ADDITION
|
Details
|
rendered neutral by addition of 2 N hydrochloric acid
|
Type
|
STIRRING
|
Details
|
After stirring for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the crystals formed
|
Type
|
FILTRATION
|
Details
|
are filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 100 ml of water each time
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=CC=C2C(NC=NC12)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |